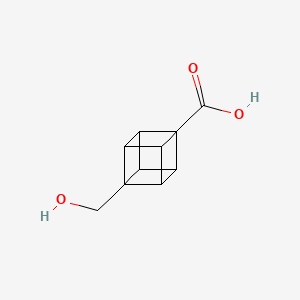
(1s,2R,3r,8S)-4-(hydroxymethyl)cubane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Structural Analysis
Cubane derivatives, including the one , have been a subject of interest due to their unique structure and potential applications. For instance, an efficient procedure for the preparation of 1,4-bis(hydroxymethyl)cubane was developed, which involved the reduction of cubane-1,4-dicarboxylic acid with aluminum hydride. The molecular structure of this derivative was established through X-ray diffraction analysis, showcasing the precision involved in understanding these compounds at a molecular level (Zakharov et al., 1998).
Molecular Flexibility and Hydrogen Bonding
Cubane-based structures have shown remarkable flexibility and adaptability, as observed in the crystal and molecular structure of cubane-1,3,5,7-tetracarboxylic acid dihydrate. This compound, upon analysis, revealed that the cubane skeleton is a flexible entity, adapting its structure based on steric and electronic environments. This flexibility is demonstrated by the varying C-C bond lengths in response to the orientation of attached carboxylic acid groups, and the structure further engaged in extensive network hydrogen bonding (Butcher et al., 1997).
Impact and Thermal Sensitivity of Substituents
With the rising interest in cage motifs for bioactive molecule discovery, the safety profiles of cage scaffolds, including cubane and its derivatives, have been under scrutiny. It was found that hydroxymethyl substitution on cubane structures led to more rapid thermodecomposition, indicating the sensitivity of these structures to certain substituents and their potential implications in material stability and safety (Dallaston, Houston, & Williams, 2020).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-(hydroxymethyl)cubane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-1-9-2-5-3(9)7-4(9)6(2)10(5,7)8(12)13/h2-7,11H,1H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKQUDFIQCNKLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C12C3C4C1C5C2C3C45C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1s,2R,3r,8S)-4-(hydroxymethyl)cubane-1-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~4~-(3,4-dimethylphenyl)-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2559540.png)
![1-(3-methoxyphenyl)-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2559541.png)
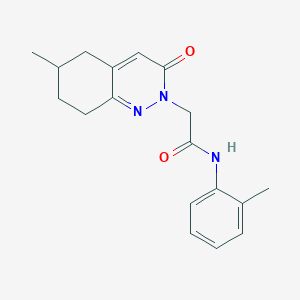
![6-Cyclopropyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2559545.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2559546.png)
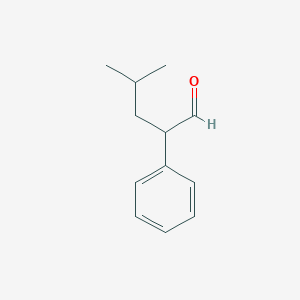
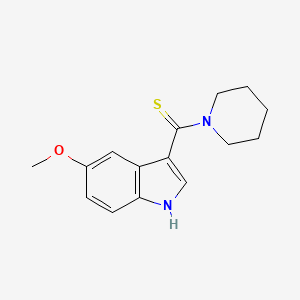
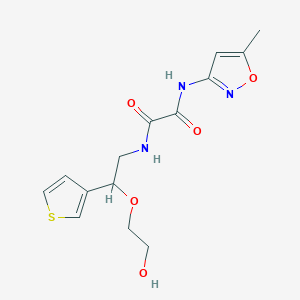
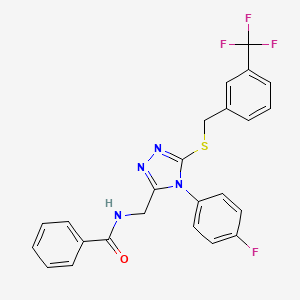
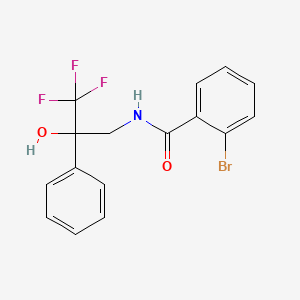
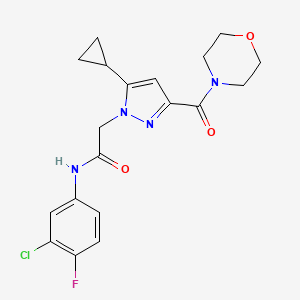
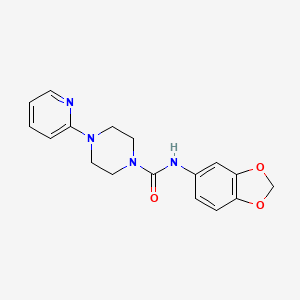

![4-[3-(2-ethyl-1H-imidazol-1-yl)piperidine-1-carbonyl]-2,3-difluoropyridine](/img/structure/B2559562.png)